7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methyloxazolyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multiple steps, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions, such as temperature, pressure, and the use of specific catalysts. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonyl group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the nitro group if present.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfonic acids or sulfates.
Reduction: : Amines or hydroxylamines.
Substitution: : Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: : Its unique properties make it useful in the development of new materials with specific characteristics.
Drug Discovery: : It can be used as a lead compound in the discovery of new drugs, particularly those with anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism by which 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the methyloxazolyl group. Similar compounds might include other fluorinated benzoxazepines or compounds with similar sulfonyl groups. These compounds may have different biological activities and applications based on their structural differences.
List of Similar Compounds
4-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
2-Methyl-4-(phenylsulfonyl)benzoxazepine
7-Fluoro-4-(phenylsulfonyl)benzoxazepine
Properties
IUPAC Name |
7-fluoro-4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-13-21-18(12-26-13)14-2-5-17(6-3-14)27(23,24)22-8-9-25-19-7-4-16(20)10-15(19)11-22/h2-7,10,12H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZDCDSHWIQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCOC4=C(C3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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